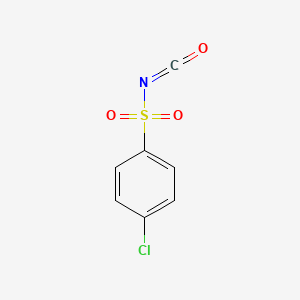

4-Chlorobenzenesulfonyl isocyanate

描述

Overview of Sulfonyl Isocyanates in Organic Chemistry

Sulfonyl isocyanates, as a class of compounds, are important intermediates in organic synthesis. rsc.org They are characterized by the presence of a sulfonyl group directly bonded to an isocyanate group. This unique combination of functional groups imparts a high degree of reactivity, particularly electrophilicity, to the molecule. arxada.com

The reactivity of sulfonyl isocyanates is primarily attributed to two electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the sulfonyl group. arxada.com This dual reactivity allows them to participate in a wide array of chemical transformations. Nucleophiles can attack the isocyanate carbon, leading to the formation of various derivatives such as amides and sulfonylureas. rsc.org Additionally, the sulfonyl group can undergo nucleophilic substitution. tcichemicals.com

One of the most notable sulfonyl isocyanates is chlorosulfonyl isocyanate (CSI), which is among the most chemically reactive isocyanates known. arxada.com Discovered in 1956, CSI is a versatile reagent used for introducing the sulfamoyl moiety into organic molecules. arxada.com It readily reacts with a diverse range of functional groups, including amines, alcohols, olefins, carboxylic acids, and epoxides. arxada.com The reactions of sulfonyl isocyanates are typically conducted in non-nucleophilic, inert, and anhydrous solvents like chlorinated solvents, acetonitrile (B52724), or toluene (B28343) to control their high reactivity. arxada.com

Research Significance of 4-Chlorobenzenesulfonyl Isocyanate Derivatives

The derivatives of this compound are of considerable interest in various fields of chemical research. The presence of the 4-chloro substituent on the benzene (B151609) ring can influence the reactivity and properties of the resulting molecules.

Aryl sulfonyl isocyanates, including this compound, are utilized as electrophilic reagents. rsc.org They readily react with nucleophiles to synthesize a variety of compounds, including amides, sulfonylureas, pyrrolidine (B122466) derivatives, lactams, and oxazolidinones. rsc.orgresearchgate.net This versatility makes them valuable tools in the construction of complex organic molecules.

For instance, this compound can be used as a starting material in the synthesis of 2-chloroethyl 4-chlorobenzenesulfonyl carbamate (B1207046) and 1-chloro-2-propyl 4-chlorobenzenesulfonyl carbamate. sigmaaldrich.com The resulting carbamate derivatives are a testament to the synthetic utility of this isocyanate.

Furthermore, the sulfonylurea moiety, which can be readily introduced using sulfonyl isocyanates, is a key structural feature in many biologically active compounds. This highlights the potential of this compound derivatives in medicinal chemistry and drug discovery. The ability to generate diverse molecular scaffolds from this single precursor underscores its research significance.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5769-15-3 |

| Molecular Formula | C₇H₄ClNO₃S |

| Molecular Weight | 217.63 g/mol |

| Linear Formula | ClC₆H₄SO₂NCO |

| Synonyms | (p-Chlorophenyl)sulfonyl isocyanate, N-[(4-chlorophenyl)sulfonyl]-1-oxo-Methanimidamide |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHDVROWMPBQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206389 | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5769-15-3 | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzenesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzenesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobenzenesulfonyl Isocyanate

Phosgenation-Based Synthetic Routes

Phosgenation, the process of reacting a substrate with phosgene (B1210022) (COCl₂), represents the conventional and historically significant method for producing arylsulfonyl isocyanates.

Direct Phosgenation of 4-Chlorobenzenesulfonamide (B1664158)

The direct reaction of 4-chlorobenzenesulfonamide with phosgene is a foundational method for synthesizing 4-chlorobenzenesulfonyl isocyanate. This process typically involves treating the sulfonamide with an excess of phosgene in an inert solvent. However, this direct approach is known to require harsh reaction conditions, including high temperatures, often ranging from 160°C to 250°C, to proceed effectively. googleapis.com The use of a large surplus of the highly toxic phosgene gas is another characteristic of this method. googleapis.com

Phosgenation with Catalytic Hydrocarbyl Isocyanates and Tertiary Amine Bases

To mitigate the harsh conditions of direct phosgenation, improved methods have been developed. One significant advancement is the phosgenation of arylsulfonamides in the presence of a catalytic quantity of a hydrocarbyl isocyanate. googleapis.comgoogle.com This catalytic process allows the reaction to occur at lower temperatures, generally between 60°C and 200°C. googleapis.com

A further refinement of this catalytic route involves the addition of a tertiary amine base as a co-catalyst. googleapis.comgoogle.com This three-component system—comprising the arylsulfonamide, a catalytic amount of hydrocarbyl isocyanate, and a catalytic amount of a tertiary amine base—results in demonstrably improved yields and higher purity of the desired arylsulfonyl isocyanate. google.com Moreover, this enhanced catalytic process can be conducted at lower temperatures and in shorter reaction times compared to previous methods, leading to significant savings in energy and materials. googleapis.comgoogle.com For instance, the phosgenation of o-chlorobenzenesulfonamide using this improved process yielded 90.0% of the corresponding isocyanate. google.com

| Catalyst System | Key Advantages | Temperature Range |

| Hydrocarbyl Isocyanate | Allows for lower reaction temperatures than direct phosgenation. | 60°C - 200°C googleapis.com |

| Hydrocarbyl Isocyanate & Tertiary Amine Base | Improved yields and purity, shorter reaction times, lower temperatures. | Lower than other phosgenation methods. google.com |

Phosgenation of Arylsulfonamides

The synthesis of this compound is a specific example of the broader class of reactions involving the phosgenation of arylsulfonamides. The general process involves reacting an arylsulfonamide with phosgene in an inert solvent to produce the corresponding arylsulfonyl isocyanate. googleapis.com The aryl group can be a variety of structures, such as phenyl, naphthyl, or biphenylyl, and can be substituted with groups that are unreactive towards phosgene. googleapis.com The process has been optimized through the use of various catalysts, including hydrocarbyl isocyanates and tertiary amines, to enhance reaction rates and product purity. googleapis.comgoogle.com The selection of the arylsulfonamide can be influenced by the desired final product; for example, benzenesulfonamides with electron-withdrawing groups are preferred for their increased reaction rates. google.com

Phosgene-Free and Green Chemistry Approaches

Concerns over the extreme toxicity of phosgene have driven research into alternative, safer synthetic routes. These "phosgene-free" methods align with the principles of green chemistry by avoiding hazardous reagents.

Reaction with Carbonyl Fluoride (B91410)

Carbonyl fluoride (COF₂), also known as fluorophosgene, serves as a less hazardous alternative to phosgene for the synthesis of isocyanates. wikipedia.org Like phosgene, carbonyl fluoride is a colorless gas, but it can be used as a carbonyl group transfer agent. wikipedia.orgnih.gov The synthesis of isocyanates can be achieved by reacting substrates with carbonyl fluoride. rsc.org For instance, it can be prepared by the fluorination of carbon monoxide or by the reaction of phosgene with hydrogen fluoride. wikipedia.org While specific studies detailing the reaction of 4-chlorobenzenesulfonamide with carbonyl fluoride are not prevalent, the known reactivity of carbonyl fluoride makes it a viable phosgene substitute for this transformation. wikipedia.org

In Situ Generation of Isocyanates for Sustainable Synthesis

A key strategy in sustainable chemistry is the in situ generation of reactive intermediates, which avoids their storage and handling. Methods have been developed for the one-pot synthesis of ureas and carbamates through the in situ generation of isocyanates, thereby bypassing the need to isolate the isocyanate intermediate. gaylordchemical.com One such method involves the reaction of an aryl amine with carbon dioxide, dimethyl sulfoxide (B87167) (DMSO), trifluoroacetic anhydride (B1165640) (TFAA), and a base like DBU. gaylordchemical.com In this process, a carbamate (B1207046) salt is formed and subsequently dehydrated by an activated DMSO species to yield the isocyanate in situ. gaylordchemical.com This isocyanate is then immediately reacted with an added amine or alcohol to produce the final urea (B33335) or carbamate product. gaylordchemical.com

Other phosgene-free routes to isocyanates include the reductive carbonylation of nitro-aromatic compounds in the presence of an alcohol to form a carbamate ester. nwo.nl This carbamate can then be thermally decomposed (thermolyzed) to yield the desired isocyanate. nwo.nlgoogle.com These approaches are part of a broader effort to develop economically competitive and environmentally safer manufacturing processes for isocyanates and their derivatives. nwo.nl

| Phosgene-Free Method | Reagents/Process | Advantage |

| Carbonyl Fluoride Reaction | Carbonyl Fluoride (COF₂) | Avoids highly toxic phosgene. wikipedia.org |

| In Situ Generation | Aryl amine, CO₂, DMSO, TFAA, Base | Avoids isolation and handling of isocyanate intermediate. gaylordchemical.com |

| Reductive Carbonylation/Thermolysis | Nitro-aromatic, CO, Alcohol, Catalyst -> Thermolysis | Phosgene-free route to carbamates, which are precursors to isocyanates. nwo.nlgoogle.com |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, a methodology that utilizes mechanical force to induce chemical reactions, presents a greener alternative to conventional solvent-based methods. This technique, often performed by grinding solid reactants together in a ball mill, can lead to reduced waste, lower energy consumption, and unique reactivity.

Flow Chemistry Applications in Sulfonyl Isocyanate Synthesis

Flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, process control, and scalability. mdpi.com These systems allow for precise management of reaction parameters like temperature, pressure, and residence time, which is particularly beneficial for handling hazardous reagents and managing highly exothermic reactions. mdpi.comrsc.org

The synthesis of sulfonyl isocyanates and their precursors is well-suited for flow chemistry applications.

Synthesis of Sulfonyl Chlorides : A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. rsc.org This method provides excellent control over the highly exothermic reaction and achieves high space-time yields in a small reactor volume. rsc.org

Synthesis of Isocyanates : The Curtius rearrangement, a clean and high-yielding method for producing isocyanates from acyl azides, has been adapted to a continuous flow process. google.com This approach mitigates the safety concerns associated with the potentially explosive azide (B81097) intermediates by generating and consuming them in situ within the closed environment of the flow reactor. google.com

A telescoped flow system could be envisioned where a thiol or disulfide is first converted to the corresponding sulfonyl chloride, which is then transformed into a sulfonamide, and subsequently converted to the final sulfonyl isocyanate in a continuous sequence without isolating the intermediates. This integration of multiple reaction steps enhances efficiency and safety, making it an attractive strategy for industrial production. mdpi.com

Preparation of Related Sulfonyl Chlorides and Sulfonamides as Precursors

Synthesis of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride is a primary precursor and is most commonly synthesized by the electrophilic aromatic substitution of chlorobenzene (B131634) with chlorosulfonic acid. chemicalbook.comguidechem.com This reaction produces the desired para-substituted product, although the ortho-isomer and the disubstituted sulfone by-product, 4,4'-dichlorodiphenyl sulfone, can also be formed. chemicalbook.comgoogle.com Various modifications to the reaction conditions have been reported to optimize the yield and purity of the target compound. google.comprepchem.com

For example, one method involves the dropwise addition of chlorobenzene to chlorosulfonic acid at 70°C, followed by treatment with thionyl chloride to yield 4-chlorobenzenesulfonyl chloride with a purity of 95%. prepchem.com Another established industrial method involves reacting chlorobenzene with chlorosulfonic acid at 35°C, followed by heating to 80°C, and then quenching the reaction mixture in ice water to precipitate the product, yielding 81% of the theoretical amount. chemicalbook.com To minimize by-products and improve handling, the reaction can also be performed in a halogenated aliphatic hydrocarbon solvent in the presence of an alkali metal salt. google.com

Synthesis of 4-Chlorobenzenesulfonyl Chloride

| Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|

| Chlorobenzene, Chlorosulfonic Acid | Mix at 35°C, heat at 80°C for 2 hours, quench in ice water. | 81% | chemicalbook.com |

| Chlorobenzene, Chlorosulfonic Acid, Thionyl Chloride | Add chlorobenzene to chlorosulfonic acid at 70°C, then add thionyl chloride. | 94.4% | prepchem.com |

| Chlorobenzene, Chlorosulfonic Acid | Reaction in a halogenated aliphatic hydrocarbon solvent with an alkali metal salt. | High Yield | google.com |

| Chlorobenzene, Chlorosulfonic Acid | Reaction with excess chlorosulfonic acid. | 72-80% | google.com |

Conversion of Sulfonyl Chlorides to Sulfonamides

The conversion of sulfonyl chlorides to sulfonamides is a cornerstone reaction in organic synthesis. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid by-product. cbijournal.com This reaction is broadly applicable to a wide range of amines. cbijournal.com

To streamline the process and improve yields, alternative methods have been developed. One efficient approach utilizes N-silylamines, such as N-(trimethylsilyl)morpholine, which react with sulfonyl chlorides under reflux in acetonitrile (B52724) to give quantitative yields of the corresponding sulfonamide. nih.gov The by-product, trimethylsilyl (B98337) chloride, is volatile and easily removed. nih.gov Another innovative one-pot method allows for the synthesis of sulfonamides directly from thiols. acs.org The thiol is first converted to the sulfonyl chloride via oxidative chlorination with H₂O₂ and SOCl₂, and the intermediate is then reacted in situ with an amine to produce the final sulfonamide in excellent yield. acs.org

Selected Methods for Sulfonamide Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine/Amine Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Various Aryl/Alkyl Sulfonyl Chlorides | Primary/Secondary Amines | Aqueous solution, Na₂CO₃ base, room temperature. | Corresponding Sulfonamide | cbijournal.com |

| p-Toluenesulfonyl chloride | N-(trimethylsilyl)morpholine | Acetonitrile, reflux, 1 hour. | 4-methyl-N-morpholinobenzenesulfonamide | nih.gov |

| In situ from Thiophenol | Morpholine | 1) H₂O₂/SOCl₂, CH₃CN, 25°C; 2) Morpholine, Pyridine. | N-Phenylsulfonylmorpholine | acs.org |

Conversion of Sulfonamides to Sulfonyl Isocyanates

The transformation of sulfonamides into sulfonyl isocyanates is a critical step in producing the target compound. The classical and industrially significant method for this conversion is the reaction of the sulfonamide with phosgene (carbonyl chloride). nih.govgoogle.com The reaction typically requires elevated temperatures (100-200°C) and is often catalyzed. google.com An improved process involves feeding the sulfonamide into a phosgene-rich reaction mixture, ensuring that phosgene is always in molar excess. google.com This approach leads to higher yields and shorter reaction times compared to methods where phosgene is added to the sulfonamide. google.com The product sulfonyl isocyanate itself can act as a catalyst for the reaction. google.com

Given the high toxicity of phosgene, alternative reagents are often sought. Oxalyl chloride is known to react with amides to form acyl isocyanates, and this principle can be extended to sulfonamides as a potential route to sulfonyl isocyanates. acs.org

Direct Synthesis of Sulfonyl Azides from Sulfonic Acids

Sulfonyl azides are versatile intermediates that can be used to generate sulfonyl isocyanates. While they are often prepared from sulfonyl chlorides, a direct, one-pot synthesis from the corresponding sulfonic acids offers a more streamlined approach. researchgate.nettandfonline.com This conversion can be efficiently achieved by treating the sulfonic acid with a combination of triphenylphosphine (B44618) (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.nettandfonline.comtandfonline.com This method is applicable to a wide range of aryl and alkyl sulfonic acids, including those with electron-donating or electron-withdrawing groups, and provides the desired sulfonyl azides in excellent yields. tandfonline.com

Direct Synthesis of Sulfonyl Azides from Sulfonic Acids

| Sulfonic Acid | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | 2 | 96 | tandfonline.com |

| Benzenesulfonic acid | 2 | 95 | tandfonline.com |

| 4-Chlorobenzenesulfonic acid | 3 | 94 | tandfonline.com |

| 4-Bromobenzenesulfonic acid | 3 | 95 | tandfonline.com |

| 4-Nitrobenzenesulfonic acid | 5 | 92 | tandfonline.com |

Reactivity and Reaction Mechanisms of 4 Chlorobenzenesulfonyl Isocyanate

Electrophilic Nature and Reactive Sites

The pronounced electrophilicity of 4-chlorobenzenesulfonyl isocyanate is a consequence of its molecular structure, which features two electron-withdrawing components. wikipedia.org This creates multiple sites susceptible to nucleophilic attack. The primary reactive sites are the carbonyl carbon of the isocyanate group, the carbon-nitrogen double bond of the isocyanate, and the sulfur atom of the chlorosulfonyl group. arxada.comtcichemicals.com Generally, the isocyanate group is more reactive than the chlorosulfonyl group, meaning reactions with nucleophiles typically occur first at the isocyanate moiety. tcichemicals.comorgsyn.org

The carbon-nitrogen double bond (C=N) of the isocyanate group can participate in cycloaddition reactions, most notably [2+2] cycloadditions with alkenes to form N-sulfonyl-β-lactams. tcichemicals.comorgsyn.orgresearchtrends.net These reactions are significant as the resulting β-lactam ring is a core structure in many important antibiotics. researchtrends.net The N-chlorosulfonyl group can be readily cleaved by reduction, for instance with aqueous sodium sulfite, to yield the N-unsubstituted β-lactam. orgsyn.orgresearchtrends.net

The mechanism of this cycloaddition can vary depending on the electronic nature of the alkene. researchtrends.net

Concerted Pathway: Electron-deficient alkenes tend to react through a concerted [2+2] cycloaddition mechanism.

Stepwise Pathway: Most alkenes, particularly those that are electron-rich, react via a stepwise pathway involving a single electron transfer (SET) to form a 1,4-diradical intermediate. researchtrends.net Kinetic and UV studies suggest the formation of a pre-equilibrium charge transfer complex in this pathway. researchtrends.net

Beyond simple alkenes, chlorosulfonyl isocyanate also undergoes cycloaddition with 1,3-dienes and acetylenes. orgsyn.org

The most common reaction pathway for this compound involves the nucleophilic addition to the highly electrophilic carbonyl carbon (C=O) of the isocyanate group. arxada.comtcichemicals.com Compounds containing active hydrogen atoms, such as amines and alcohols, readily attack this site. orgsyn.org This initial reaction forms N-substituted sulfamyl chloride intermediates, which can then undergo further reactions. orgsyn.org This reactivity is the basis for the formation of urea (B33335) and carbamate (B1207046) derivatives, which are discussed in detail in section 3.2.

The sulfur atom of the chlorosulfonyl group (-SO₂Cl) serves as another electrophilic center. arxada.comtcichemicals.com Following an initial reaction at the isocyanate group, the resulting sulfamoyl chloride intermediate can undergo nucleophilic substitution at the sulfonyl group. orgsyn.orgresearchgate.net This allows for the introduction of a second nucleophile, leading to the formation of more complex molecules. For example, this sequential reactivity is harnessed in the synthesis of the Burgess reagent, where the initial carbamate formed from the reaction with an alcohol is subsequently reacted with an amine at the chlorosulfonyl center. wikipedia.org

Nucleophilic Addition Reactions

As noted, the primary mode of reactivity for this compound is nucleophilic addition to the isocyanate moiety. This pathway is fundamental to the synthesis of important classes of organic compounds.

Isocyanates react readily with primary and secondary amines to produce substituted urea derivatives. beilstein-journals.orgnih.govresearchgate.net In the case of this compound, this reaction yields N-(4-chlorobenzenesulfonyl)-N'-substituted ureas. The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. researchgate.net These sulfonylurea products are a significant class of compounds, with applications ranging from pharmaceuticals to agriculture. The general reaction is highly efficient and often proceeds to completion under mild conditions. researchgate.netgoogle.com

The reaction of this compound with alcohols leads to the formation of N-(4-chlorobenzenesulfonyl)carbamate esters. wikipedia.orgarxada.comnih.gov Similar to the reaction with amines, this transformation is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. kuleuven.beresearchgate.net The resulting carbamates are stable compounds and important intermediates in organic synthesis. nih.govorganic-chemistry.org For instance, they can serve as precursors for the non-phosgene synthesis of other isocyanates. rsc.orgmdpi.comresearchgate.net Studies have shown this method to be an efficient, practical, and inexpensive way to synthesize primary carbamates from alcohols under mild, room temperature conditions without the need for a catalyst. nih.gov Kinetic studies on the alcoholysis of isocyanates suggest a multimolecular mechanism, where two or three alcohol molecules may be involved in the transition state, especially at higher alcohol concentrations. kuleuven.be

Table 2: Examples of Carbamate Derivative Synthesis from Isocyanates and Alcohols

| Isocyanate | Alcohol | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorosulfonyl isocyanate | Various Alcohols | Pyridine, Room Temperature | Primary Carbamates | Excellent | nih.gov |

| General Isocyanate | 2-Propanol | - | Isopropyl carbamate | Not specified | kuleuven.be |

Cyclization Reactions to Form Heterocyclic Compounds

Kinetic and Mechanistic Studies of Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility.

Specific kinetic studies on the reaction of this compound with hindered phenols are not described in the provided search results. Such studies would be valuable for understanding the influence of steric hindrance on the rate and mechanism of N-sulfonylation of phenols.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. Isocyanates are prominent substrates in MCRs, most notably in the Ugi and Passerini reactions. nih.govorganic-chemistry.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org While the classical Passerini reaction does not involve an isocyanate, modified versions could potentially incorporate this functional group.

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov Isocyanates can be used as one of the components in Ugi-type reactions, leading to a wide variety of heterocyclic and acyclic products. The high electrophilicity of this compound would make it a reactive component in such transformations. However, specific examples of its use in Ugi or Passerini reactions were not found in the reviewed literature.

Radical Processes in Sulfonylurea Synthesis

While the classical synthesis of sulfonylureas predominantly follows ionic pathways, involving the nucleophilic addition of amines to sulfonyl isocyanates, emerging research has shed light on the viability of radical-mediated processes. These alternative mechanistic routes, often initiated by photoredox catalysis, offer novel strategies for the formation of the sulfonylurea linkage. Although detailed studies focusing exclusively on this compound are limited, the general principles derived from research on other sulfonyl isocyanates provide a strong basis for understanding its potential involvement in radical reactions.

Recent advancements have demonstrated the synthesis of alkylsulfonylureas through a photoredox-catalyzed reaction involving chlorosulfonyl isocyanate. ccspublishing.org.cn This process suggests that a single electron transfer (SET) mechanism can be harnessed to generate key reactive intermediates. In such a scenario, a photocatalyst, upon excitation by visible light, can induce the formation of radical species that participate in the construction of the sulfonylurea backbone. The reaction is confirmed to proceed via a radical pathway, as the addition of a radical inhibitor like TEMPO has been shown to quench the reaction. ccspublishing.org.cn

Further evidence for the susceptibility of sulfonyl isocyanates to engage in radical processes comes from studies on the reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes. These reactions have been shown to proceed through a 1,4-diradical intermediate, initiated by a single electron transfer (SET) from the alkene to the isocyanate. westmont.edu This observation underscores the capacity of the sulfonyl isocyanate functional group to accept an electron and initiate radical chemistry.

Applying these principles to this compound, a plausible radical-mediated pathway for sulfonylurea synthesis can be proposed. The reaction would likely involve the generation of a radical species that adds to a suitable nitrogen-containing precursor. The specific nature of the intermediates and the reaction conditions would be critical in directing the outcome of the reaction.

The table below outlines representative conditions and yields for a photoredox-catalyzed synthesis of sulfonylureas, illustrating the potential for such radical processes. While the substrate is not this compound, the data provides a relevant framework for understanding the parameters of these types of reactions. ccspublishing.org.cn

| Entry | Amine | Alkyl Nucleophile | Product | Yield (%) |

| 1 | Aniline | Silyl Enol Ether of Acetophenone | N-(phenylcarbamoyl)benzenesulfonamide derivative | 85 |

| 2 | 4-Methoxyaniline | Silyl Enol Ether of Acetophenone | N-((4-methoxyphenyl)carbamoyl)benzenesulfonamide derivative | 82 |

| 3 | 3-Chloroaniline | Silyl Enol Ether of Acetophenone | N-((3-chlorophenyl)carbamoyl)benzenesulfonamide derivative | 75 |

| 4 | N-Methyl-1-phenylmethanamine | Silyl Enol Ether of Acetophenone | N-(methyl(phenyl)carbamoyl)benzenesulfonamide derivative | 37 |

Table 1: Examples of Photoredox-Catalyzed Sulfonylurea Synthesis. ccspublishing.org.cn

The mechanism for such a photoredox-catalyzed reaction, by analogy, would likely involve the following key steps:

Excitation of a photocatalyst by visible light.

Single electron transfer (SET) from a suitable donor to the excited photocatalyst or from the excited photocatalyst to an acceptor, ultimately leading to the formation of a radical intermediate from one of the reactants.

Radical addition to either the sulfonyl isocyanate or the amine component.

Subsequent reaction steps to form the final sulfonylurea product.

While the direct, in-depth study of radical processes in the synthesis of sulfonylureas using this compound is a developing area of research, the existing literature on related sulfonyl isocyanates strongly supports the potential for such mechanisms. ccspublishing.org.cnwestmont.edu Future investigations in this area could provide more efficient and selective synthetic routes to this important class of compounds.

Applications of 4 Chlorobenzenesulfonyl Isocyanate in Advanced Organic Synthesis

Synthesis of Sulfonylurea Derivatives

The fundamental reaction involving 4-chlorobenzenesulfonyl isocyanate is its addition reaction with primary or secondary amines. The nucleophilic amine attacks the electrophilic carbon of the isocyanate group (-N=C=O), leading to the formation of a stable N,N'-disubstituted sulfonylurea core structure (-SO₂-NH-CO-NH-R). This reaction is efficient and is a common strategy for producing a wide array of sulfonylurea derivatives. Many traditional synthesis methods for sulfonylureas involve the conversion of sulfonamides into N‐sulfonyl isocyanates, which are then treated with amines to yield the final product. researchgate.net

The sulfonylurea scaffold is a prominent pharmacophore found in numerous therapeutic agents. The unique chemical properties of this group allow it to interact with various biological targets, leading to applications across several disease areas.

The most well-known application of sulfonylurea synthesis is in the development of oral antidiabetic drugs. These agents function by stimulating insulin (B600854) release from pancreatic β-cells.

Glibenclamide (Glyburide): Glibenclamide is a second-generation sulfonylurea drug widely used in the management of type 2 diabetes. Its synthesis involves the formation of the critical sulfonylurea linkage. In a key step of the synthesis, a complex sulfonamide intermediate, 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide, is reacted with cyclohexyl isocyanate to produce Glibenclamide. mdpi.com The sulfonamide precursor itself is synthesized through a multi-step process that can originate from 4-chlorobenzenesulfonyl chloride, the direct precursor to this compound. google.comprepchem.comgoogle.com This underscores the importance of the chlorobenzenesulfonyl moiety in constructing this class of pharmaceuticals.

Tolbutamide: Tolbutamide is another important first-generation antidiabetic sulfonylurea. It is presented here as a key example of the sulfonylurea drug class. However, it is important to note that its synthesis does not directly use the 4-chloro substituted isocyanate. Tolbutamide is chemically 1-butyl-3-p-toluenesulfonylurea and is synthesized from p-toluenesulfonyl isocyanate and butylamine. chemicalbook.comnih.gov While the core reaction is analogous, the starting material is the tolyl-analogue rather than the chlorophenyl-analogue, highlighting how modification of the aryl group on the sulfonyl isocyanate leads to different therapeutic agents within the same class.

Table 1: Key Antidiabetic Sulfonylurea Agents

| Compound | Structure | Key Synthetic Precursors |

|---|---|---|

| Glibenclamide | 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide + Cyclohexyl isocyanate |

| Tolbutamide | | p-Toluenesulfonyl isocyanate + Butylamine |

The sulfonylurea framework has been explored for its potential in developing new antifungal treatments. Research has shown that aryl(sulfonyl)carbamyl derivatives, synthesized by reacting arylsulfonyl isocyanates with other molecules, can exhibit potent antifungal activity. These compounds have demonstrated efficacy against various fungal species, including Aspergillus and Candida. The proposed mechanism of action for some of these derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane. researchgate.net This mechanism is similar to that of widely used azole antifungal drugs.

The versatility of the sulfonylurea structure has led to its investigation in oncology and virology.

Anticancer Compounds: Numerous diarylsulfonylurea derivatives have been synthesized and evaluated for their antitumor properties. researchgate.netscience24.com In several studies, novel N-phenyl-N'-(pyridinesulfonyl)urea and related derivatives were synthesized by reacting a substituted sulfonamide with an aryl isocyanate, such as 4-chlorophenyl isocyanate. mdpi.comdergipark.org.tr These compounds have been screened for their in vitro activity against various human tumor cell lines. For example, certain sulfonamide derivatives have shown significant activity against colon cancer, renal cancer, and melanoma cell lines. nih.gov The research demonstrates that the sulfonylurea scaffold is a promising platform for the development of new antineoplastic agents. mdpi.comdergipark.org.tr

Antiviral Compounds: While direct synthesis of antiviral sulfonylureas using this compound is a developing area, the broader class of sulfonamides and related organosulfur compounds is of significant interest in antiviral research. nih.gov For instance, novel pyrazole (B372694) derivatives containing a phenylsulfonyl group have been synthesized and evaluated for activity against RNA viruses like Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Although these specific examples are not sulfonylureas, the inclusion of the arylsulfonyl group is critical to their activity, suggesting that incorporating this moiety into different scaffolds is a valid strategy for discovering new antiviral agents.

The misfolding and aggregation of the protein α-synuclein is a key pathological feature of neurodegenerative diseases like Parkinson's disease. Small molecules that can inhibit this aggregation process are of great therapeutic interest. In this context, a sulfonylurea derivative synthesized directly from this compound has been shown to have potent anti-fibrillization effects. In one study, this compound was reacted with 2-aminofluorene (B1664046) to produce a novel sulfonylurea. This compound was found to significantly inhibit the aggregation of α-synuclein in vitro, as measured by a Thioflavin-T fluorescence assay, demonstrating a marked reduction in fibril formation. researchgate.net

The sulfonylurea class is one of the most important groups of herbicides, known for their high efficacy at low application rates. They act by inhibiting acetolactate synthase (ALS), an enzyme essential for amino acid synthesis in plants.

Chlorsulfuron: Chlorsulfuron is a potent sulfonylurea herbicide used for broadleaf weed control in crops like wheat and barley. Its synthesis is a prime example of the industrial application of the sulfonylurea formation reaction. However, it is crucial to distinguish that the specific starting material for Chlorsulfuron is the isomeric 2-chlorobenzenesulfonyl isocyanate , not the 4-chloro isomer. In the synthesis, 2-chlorobenzenesulfonyl isocyanate is condensed with 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) to form the final Chlorsulfuron molecule. While utilizing a different isomer, this synthesis perfectly illustrates the key chemical transformation where a sulfonyl isocyanate is coupled with an amino-heterocycle to create a highly active agrochemical.

Table 2: Key Compounds and Their Applications

| Compound/Derivative Class | Application Area | Key Research Finding |

|---|---|---|

| Glibenclamide | Pharmaceutical (Antidiabetic) | A second-generation sulfonylurea whose synthesis relies on the formation of the sulfonylurea bridge. mdpi.com |

| Arylsulfonylcarbamyls | Pharmaceutical (Antifungal) | Derivatives made from arylsulfonyl isocyanates show activity against Aspergillus and Candida species. researchgate.net |

| Diaryl Sulfonylureas | Pharmaceutical (Anticancer) | Compounds synthesized using 4-chlorophenyl isocyanate show activity against various cancer cell lines. mdpi.comdergipark.org.tr |

| Sulfonylurea from 2-aminofluorene | Pharmaceutical (Neuroprotection) | A derivative made with this compound inhibits α-synuclein fibril formation. researchgate.net |

As Building Blocks in Complex Molecule Synthesis

This compound serves as a crucial building block in the assembly of complex molecules, primarily through multicomponent reactions (MCRs). nih.gov These reactions are highly efficient, allowing for the construction of intricate molecular architectures in a single step from three or more reactants. nih.gov The reactivity of the isocyanate group is central to its utility in these syntheses.

Research has demonstrated the use of arylsulfonyl isocyanates, including the 4-chloro substituted variant, in combination with other reagents to generate complex scaffolds. For instance, they have been employed with diazooxindoles and internal alkenes in zinc-catalyzed [2+2+1] annulation reactions to produce spirooxindole derivatives with high yields. nih.gov Another notable application involves their reaction with o-phenylenediamine (B120857) and dialkyl acetylenedicarboxylates in a three-component reaction to form 3-oxo-3,4-dihydroquinoxalines. nih.gov

The advantages of using this compound and related sulfonyl isocyanates in MCRs include mild reaction conditions and the ability to produce structurally diverse and complex molecules with high efficiency. nih.gov These characteristics make it a valuable tool for medicinal chemists and those involved in the discovery of new bioactive compounds. nih.gov

Heterocyclic Chemistry Applications

The unique reactivity of this compound makes it a valuable reagent in heterocyclic chemistry, particularly for the synthesis of nitrogen-containing heterocycles, spiro compounds, and fused ring systems.

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their synthesis a significant focus of organic chemistry. frontiersin.orgnih.gov this compound, as a source of a reactive isocyanate group, can participate in various cycloaddition and annulation reactions to form these important structures. nih.govtcichemicals.com

The isocyanate moiety of chlorosulfonyl isocyanate (CSI) and its derivatives readily reacts with various substrates to construct heterocyclic rings. tcichemicals.com For example, CSI can undergo cycloaddition at the carbon-nitrogen double bond. tcichemicals.com Research has shown that isocyanates, in general, can react with aziridines in the presence of a copper catalyst to synthesize imidazolidinones, which are five-membered heterocyclic rings. frontiersin.org

The versatility of sulfonyl isocyanates is further highlighted in their ability to be used in multicomponent reactions for the synthesis of complex heterocyclic systems. nih.gov These reactions often proceed under mild conditions and can generate a diverse range of nitrogen-containing scaffolds. nih.gov

Spiro compounds, characterized by two rings connected through a single atom, are present in numerous natural products and possess a wide range of biological activities. nih.gov The synthesis of these complex three-dimensional structures is an active area of research. nih.govresearchgate.net

Chlorosulfonyl isocyanate (CSI) and its derivatives have been shown to be effective reagents for the synthesis of fused ring systems. In one instance, CSI was used to transform a benzosuberene-based molecule into a tetracyclic fused ring system in high yield, an unexpected outcome of an attempted β-lactam formation. nih.gov This discovery led to the exploration of CSI's reactivity with various arenes, demonstrating its utility in forming fused cyclic ketone ring systems. nih.gov The reaction proceeds well with benzosuberene analogues containing electron-donating groups. nih.gov

The application of isocyanates in the synthesis of spiro compounds often involves multicomponent reactions. For example, a zinc-catalyzed [2 + 2 + 1] annulation using a sulfonyl isocyanate, a diazooxindole, and an internal alkene has been developed to produce spirooxindole derivatives. nih.gov

Polymer Chemistry and Material Science

This compound and related isocyanates are important monomers and reactants in the field of polymer chemistry and material science. Their ability to form strong, stable linkages is key to the production of a variety of polymeric materials.

Polyurethanes and polyureas are classes of polymers with a wide range of applications, from foams and coatings to elastomers. nih.govuva.nlresearchgate.net The synthesis of these polymers traditionally involves the reaction of diisocyanates with polyols (for polyurethanes) or diamines (for polyureas). google.commdpi.com

The fundamental reaction for polyurea formation is the addition of an amine to an isocyanate group, forming a urea (B33335) linkage. mdpi.com By using multifunctional isocyanates and amines, a cross-linked polymer network can be created. mdpi.com The properties of the resulting polyurea can be tuned by the choice of the isocyanate and amine monomers. nih.govuva.nl

While the use of isocyanates is prevalent, there is growing interest in isocyanate-free synthesis routes due to the toxicity of isocyanate monomers. nih.govrsc.org These alternative methods often involve the in-situ formation of isocyanates or the use of other reactive monomers to build the urea or urethane (B1682113) linkages. nih.gov

Table 1: Examples of Isocyanate Reactions in Polymer Synthesis

| Polymer Type | Reactants | Key Linkage |

| Polyurethane | Diisocyanate, Polyol | Urethane |

| Polyurea | Diisocyanate, Diamine | Urea |

Isocyanate-derived aerogels are a class of highly porous, low-density materials with a wide range of potential applications, including thermal insulation, oil adsorption, and as catalyst supports. mst.edu These aerogels can be synthesized from various isocyanate-based polymers, including polyureas, polyurethanes, and polyisocyanurates. mst.edu

The synthesis of polyurea aerogels can be achieved through the reaction of multifunctional isocyanates with water or mineral acids. mst.eduencyclopedia.pub The reaction of an isocyanate with water produces a carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine then reacts with another isocyanate group to form a urea linkage, leading to the formation of the polyurea network. mdpi.com

A significant advantage of isocyanate-derived aerogels is that many are carbonizable with high yields. mst.edu This process involves heating the aerogel to a high temperature in an inert atmosphere, which converts the organic polymer into a carbon-based structure while retaining the porous aerogel morphology. mdpi.com These carbonized aerogels can exhibit high surface areas and are being investigated for applications such as CO2 capture. mdpi.com

Derivatization for Analytical and Characterization Purposes

The process of derivatization involves chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical technique. This compound is particularly effective in this role due to the introduction of the strongly chromophoric and electrophilic 4-chlorobenzenesulfonyl group.

Formation of Specific Derivatives for Spectroscopic Analysis (e.g., NMR, IR, EIMS)

The reaction of this compound with nucleophiles such as amines and alcohols yields stable sulfonamide and carbamate (B1207046) derivatives, respectively. These derivatives exhibit distinct spectroscopic signatures that are instrumental in the structural elucidation of the original analytes.

In a study focused on the synthesis and characterization of a series of N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives, the resulting compounds were thoroughly analyzed using various spectroscopic techniques. who.int The formation of the sulfonamide linkage was confirmed by the presence of characteristic absorption bands in the Infrared (IR) spectra. The asymmetric and symmetric stretching vibrations of the SO2 group were observed in the ranges of 1358-1330 cm⁻¹ and 1160-1130 cm⁻¹, respectively. who.int

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provided further structural confirmation. The spectra of the synthesized N-substituted-N-alkyl/aryl-4-chlorobenzenesulfonamides showed characteristic signals for the aromatic protons of the 4-chlorobenzenesulfonyl group, typically as two doublets in the range of δ 7.5-8.0 ppm. who.int The chemical shifts and coupling constants of the protons on the substituent attached to the nitrogen atom provided crucial information about the structure of the original amine.

Electron Ionization Mass Spectrometry (EIMS) of these derivatives revealed distinct fragmentation patterns that are useful for identification. The mass spectra generally showed the molecular ion peak [M]⁺, confirming the molecular weight of the derivative. who.int Common fragmentation patterns included the loss of the chlorobenzenesulfonyl moiety and other characteristic cleavages related to the substituent.

Table 1: Spectroscopic Data for a Representative N-substituted-4-chlorobenzenesulfonamide Derivative (N-Cyclohexyl-N-ethyl-4-chlorobenzenesulfonamide) who.int

| Spectroscopic Technique | Observed Data |

| IR (KBr, cm⁻¹) | 1335 (asym. SO₂ stretch), 1155 (sym. SO₂ stretch) |

| ¹H-NMR (CDCl₃, δ ppm) | 7.75 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.40 (m, 1H, N-CH), 3.20 (q, 2H, N-CH₂), 1.80-1.10 (m, 10H, cyclohexyl-H), 1.05 (t, 3H, CH₃) |

| EIMS (m/z) | 317 [M]⁺, 175 [ClC₆H₄SO₂]⁺, 111 [C₆H₁₀N]⁺ |

Derivatization for Chromatographic and Mass Spectrometric Detection

The derivatization of analytes with this compound is a well-established strategy to improve their chromatographic behavior and enhance their detectability, particularly in complex matrices. This is especially beneficial for compounds that lack a significant UV chromophore or are not readily ionizable by mass spectrometry.

The introduction of the 4-chlorobenzenesulfonyl group significantly increases the ultraviolet (UV) absorbance of the derivative, allowing for sensitive detection using UV detectors in High-Performance Liquid Chromatography (HPLC). Furthermore, this moiety can enhance the ionization efficiency of the analyte in mass spectrometry, leading to lower limits of detection.

The general procedure for such an analysis would involve the reaction of the analyte with this compound, followed by separation of the derivative using a suitable chromatographic method, such as reversed-phase HPLC. The detection would then be carried out using a UV or mass spectrometer detector. The development of such a method would require optimization of the derivatization reaction conditions (e.g., solvent, temperature, and reaction time) and the chromatographic and detection parameters.

Table 2: Hypothetical Data for the HPLC-UV Analysis of an Amine Derivatized with this compound

| Parameter | Value |

| Analyte | Primary Amine X |

| Derivatizing Agent | This compound |

| Derivative | N-(4-chlorobenzenesulfonyl)urea of Amine X |

| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | 5.8 min |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantitation (LOQ) | 30 ng/mL |

| Linearity (r²) | 0.9995 |

This hypothetical data illustrates the potential of using this compound for the sensitive and quantitative analysis of otherwise difficult-to-detect compounds. The strong UV absorbance of the derivative allows for low-level detection, and the chromatographic properties are amenable to standard reversed-phase HPLC methods.

Computational and Theoretical Studies on 4 Chlorobenzenesulfonyl Isocyanate

Molecular Modeling and Electronic Structure Calculations

4-Chlorobenzenesulfonyl isocyanate is a molecule of significant interest due to the presence of multiple reactive sites. Its fundamental properties are well-documented, providing a basis for more complex computational analysis. nist.govsigmaaldrich.com

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClNO₃S |

| Molecular Weight | 217.630 g/mol |

| CAS Number | 5769-15-3 |

| Synonym | p-Chlorobenzenesulfonyl isocyanate |

Advanced computational techniques, particularly Density Functional Theory (DFT), are employed to elucidate the molecule's three-dimensional geometry, including bond lengths and angles, as well as its electronic properties. DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, are used to compute structural and spectroscopic data. These theoretical studies are critical for understanding the distribution of electron density, identifying the most electrophilic and nucleophilic sites, and predicting the molecule's spectroscopic signatures.

Quantum Chemical Analysis of Reactivity

Quantum chemical methods are instrumental in analyzing the reactivity of this compound. The molecule features two primary electrophilic centers: the carbon atom of the isocyanate group (-N=C=O) and the sulfur atom of the chlorosulfonyl group (-SO₂Cl). The powerful electron-withdrawing nature of the sulfonyl group significantly polarizes the isocyanate moiety, rendering its carbon atom highly susceptible to nucleophilic attack. acs.org

Theoretical studies on related isocyanates reveal that reactions with nucleophiles like alcohols are complex, often involving associates of the alcohol rather than single molecules. Quantum-chemical studies using methods like B3LYP/6-311++G(df,p) show that these reactions proceed through concerted, asymmetric transition states where the formation of the new N-H bond can precede the formation of the C-O bond. nethouse.ru The presence of the 4-chlorophenyl group further enhances the electrophilicity of the isocyanate carbon, influencing reaction kinetics. Detailed theoretical investigations, sometimes using high-accuracy methods like DLPNO-CCSD(T), are employed to understand the mechanisms of such reactions, including rearrangements and the influence of catalysts. rsc.orgchemrxiv.orgchemrxiv.org

Docking Studies and Protein-Ligand Interactions of Derivatives

The derivatives of this compound, such as sulfonylureas and sulfonamides, are of significant interest in medicinal chemistry. Molecular docking is a computational technique used to predict how these molecules might bind to a protein's active site, providing insight into their potential as therapeutic agents. rsc.org

These studies are crucial in drug discovery, particularly for designing inhibitors for enzymes like carbonic anhydrases (CAs) and various protein kinases, which are implicated in diseases such as cancer and glaucoma. rsc.orgmdpi.comnih.gov For instance, benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of human carbonic anhydrase isoforms, such as hCA II and the tumor-associated hCA IX. mdpi.commdpi.com Docking simulations, often using tools like AutoDock Vina, can predict the binding affinity (expressed in kcal/mol) and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the enzyme's active site. rsc.org

The following table summarizes findings from various docking studies on benzenesulfonamide derivatives, which are structurally related to products from this compound.

| Derivative Class | Target Protein | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Triazole benzenesulfonamide | Carbonic Anhydrase IX | 5FL4 | -9.2 | Gln92, Thr200, Asn66, His68 | rsc.org |

| Benzenesulfonamide-Thiazolidinone | Carbonic Anhydrase IX | 5FL4 | -8.9 | Leu91, Gln92 | mdpi.com |

| Quinazoline-Benzenesulfonamide | Carbonic Anhydrase IX | 5FL4 | Not Specified | His94, His96, His119, Thr199, Pro202 | nih.gov |

| Quinazoline-Benzenesulfonamide | Carbonic Anhydrase XII | 1JD0 | Not Specified | His94, His96, Val121, Thr199, Trp209 | nih.gov |

| Imidazolidinone-Benzenesulfonamide | VchαCA (V. cholerae) | N/A (Homology Model) | Not Specified | His65, Gln68, His89 | nih.gov |

These computational predictions are invaluable for rational drug design, allowing scientists to prioritize the synthesis of compounds with the most promising inhibitory potential.

Reaction Pathway Analysis and Transition State Characterization

Understanding the detailed mechanism of reactions involving this compound is crucial for controlling reaction outcomes and synthesizing desired products. Computational chemistry provides powerful tools to map out reaction pathways, identify intermediates, and characterize the transition states that connect them. mdpi.com

A prominent reaction of isocyanates is the [2+2] cycloaddition with alkenes to form β-lactams. Theoretical investigations using DFT methods (such as B3LYP and M06-2X) are used to explore the potential energy surface of these reactions. researchgate.net Such studies can distinguish between different possible mechanisms, for example, a concerted (one-step) versus a stepwise (two-step) pathway. acs.orgescholarship.org

Key elements of this analysis include:

Transition State (TS) Optimization: Locating the highest energy point along the reaction coordinate. The geometry of the TS provides insight into the bonding changes occurring during the reaction.

Activation Energy (Barrier) Calculation: Determining the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction. For example, in the cycloaddition of formaldehyde (B43269) with isocyanic acid, the barrier to form the oxazetidinone product was calculated to be around 32.88 kcal/mol. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it correctly connects the reactants and products. chemrxiv.org

These computational approaches have shown that the mechanism of cycloaddition can be highly dependent on the substituents on both the isocyanate and the reacting partner, as well as the solvent used. acs.orgnih.gov This level of mechanistic detail is often inaccessible through experimental means alone and is essential for optimizing synthetic strategies.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Synthesis

The synthesis of 4-chlorobenzenesulfonyl isocyanate and its derivatives is a key area of research, with a focus on creating more efficient and environmentally friendly catalytic systems. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. To address these limitations, researchers are exploring innovative catalytic approaches. These include the use of novel metal-based catalysts and organocatalysts to improve reaction yields, reduce waste, and lower the energy requirements of the synthesis process.

The development of these new systems is crucial for the large-scale production of this compound, making it more accessible for various applications. The insights gained from these studies could also be applied to the synthesis of other structurally related isocyanates, thereby broadening the impact of this research.

Exploration of New Reactivity Modes and Transformations

This compound is known for its reactivity, primarily due to the presence of the isocyanate and chlorosulfonyl functional groups. tcichemicals.com Current research is dedicated to exploring new ways in which this compound can react and be transformed into other valuable chemicals. This includes investigating its use in multicomponent reactions, where it can be combined with other reactants to create complex molecules in a single step.

Additionally, researchers are studying the compound's potential in cycloaddition reactions to form heterocyclic compounds, which are important building blocks in medicinal chemistry. The unique electronic properties of the chlorosulfonyl group are also being leveraged to design novel transformations that are not possible with other isocyanates. tcichemicals.com These investigations are expanding the synthetic utility of this compound and enabling the creation of new molecular architectures.

Integration into Sustainable and Flow Chemistry Platforms

In line with the growing emphasis on green chemistry, efforts are underway to integrate this compound into sustainable manufacturing processes. This includes the use of flow chemistry, a technique where chemical reactions are run in a continuously flowing stream rather than in a traditional batch reactor. Flow chemistry offers several advantages, including improved safety, better reaction control, and the ability to easily scale up production.

By adapting the synthesis and reactions of this compound to flow chemistry platforms, researchers aim to create more efficient and environmentally friendly manufacturing processes. This approach can lead to higher yields, reduced waste, and lower energy consumption, making the use of this compound more sustainable in the long run. beilstein-journals.org

Design and Synthesis of Advanced Functional Materials

The unique properties of this compound make it an attractive building block for the design and synthesis of advanced functional materials. Its ability to react with a wide range of nucleophiles allows for the creation of polymers and other materials with tailored properties. For example, it can be used to create materials with specific thermal, mechanical, or optical characteristics.

Current research in this area is focused on developing new polymers, coatings, and composites that incorporate this compound. These materials have potential applications in various fields, including electronics, aerospace, and biomedical engineering. The versatility of this compound allows for a high degree of control over the final properties of the material, opening up new possibilities for material design.

High-Throughput Screening and Drug Discovery Initiatives Involving Derivatives

Derivatives of this compound are being actively investigated for their potential as therapeutic agents. High-throughput screening (HTS) is a key technology in this effort, allowing researchers to rapidly test large libraries of compounds for their biological activity. nih.gov HTS is used to identify "hits"—compounds that show promising activity against a specific biological target. nih.govnih.gov

The sulfonamide group, which can be formed from this compound, is a common feature in many approved drugs. This has spurred interest in creating and screening libraries of this compound derivatives for their potential in treating a wide range of diseases. These initiatives are a crucial part of the drug discovery process and could lead to the development of new and effective medicines. mdpi.com

Interactive Data Table: Research Focus on this compound

| Research Area | Key Objectives | Potential Applications |

| Novel Catalytic Systems | Improve synthesis efficiency, reduce waste and energy consumption. | Large-scale, cost-effective production for various industries. |

| New Reactivity Modes | Discover new chemical transformations and create complex molecules. | Medicinal chemistry, synthesis of novel compounds. |

| Sustainable Chemistry | Develop greener manufacturing processes using flow chemistry. | Environmentally friendly production of chemicals and materials. |

| Advanced Materials | Create polymers and composites with tailored properties. | Electronics, aerospace, biomedical devices. |

| Drug Discovery | Identify new therapeutic agents through high-throughput screening. | Development of new pharmaceuticals for various diseases. |

常见问题

Q. What is the standard synthetic route for 4-chlorobenzenesulfonyl isocyanate?

The compound is synthesized via a two-step procedure. First, the sulfonamide derivative (e.g., 4-chloro-3-nitrobenzene sulfonamide) is prepared by reacting the corresponding sulfonyl chloride with ammonia. Second, the sulfonamide is treated with phosgene in the presence of a catalyst like butyl isocyanate to yield the sulfonyl isocyanate. This method, adapted from Ulrich and Sayigh, ensures high purity and reactivity .

Q. What safety precautions are critical when handling this compound?

Due to its high reactivity with moisture and amines, handling requires inert conditions (e.g., dry nitrogen). Personal protective equipment (PPE), including gloves and goggles, is mandatory. Immediate washing with water is essential upon skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of toxic vapors .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

Q. What is the typical reaction pathway with hindered phenols?

The compound reacts with substituted phenols (e.g., 2,6-dimethylphenol) in toluene at 85–100°C to form crystalline carbamates. The reaction is nucleophilic, where the phenol oxygen attacks the electrophilic isocyanate carbon. Steric hindrance from substituents (e.g., isopropyl groups) enhances reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How are kinetic parameters determined for reactions involving this compound?

Second-order kinetics (first order in isocyanate and phenol) are established using pseudo-first-order conditions. Rates are measured via GC or titration to track unreacted isocyanate. Activation energies and substituent effects (e.g., electron-donating groups increasing reactivity) are derived from Arrhenius plots .

Q. Why do electron-donating substituents on phenols accelerate reaction rates?

Electron-donating groups (e.g., methyl, isopropyl) lower the pKa of phenolic hydroxyl groups, enhancing nucleophilicity. Kinetic studies show a reactivity order: 2,6-diisopropyl- > 2,6-dimethyl- > brominated derivatives. Steric effects also play a role, as bulky groups stabilize transition states .

Q. How is this compound applied in materials science?

- MOF Functionalization : The isocyanate group reacts with hydroxyls on metal-organic frameworks (MOFs) to create core-shell microstructures. Solvent choice (e.g., toluene vs. DMF) and reagent reactivity dictate spatial distribution .

- Enzyme Immobilization : It forms stable carbamate linkages with polyether or proteinaceous supports, enabling covalent attachment of enzymes for biocatalysis .

Q. What analytical methods compare indirect GC and titration for quantifying isocyanate content?

- GC : Quantifies unreacted di--butylamine (n-DBA) after derivatization. Advantages include automation, precision, and minimal sample size.

- Titration : Measures residual amine via acid-base titration. Less precise but cost-effective for bulk analysis. GC is preferred for volatile or thermally labile isocyanates .

Q. How do researchers resolve contradictions in reactivity data between this compound and analogues?

Comparative studies with 4-toluenesulfonyl isocyanate (II) reveal that the chloro substituent in I enhances electrophilicity via inductive effects. Reactivity differences are validated through Hammett plots and solvent polarity studies .

Q. What solvent systems optimize reactions with sterically hindered substrates?

Polar aprotic solvents (e.g., toluene, DMF) are ideal. Toluene minimizes side reactions (e.g., hydrolysis) while stabilizing intermediates. For highly hindered phenols, elevated temperatures (100°C) and anhydrous conditions ensure complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。